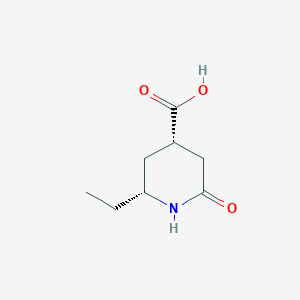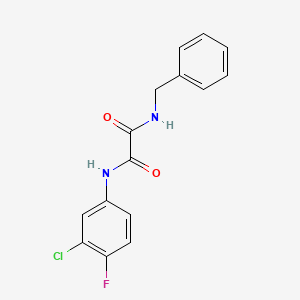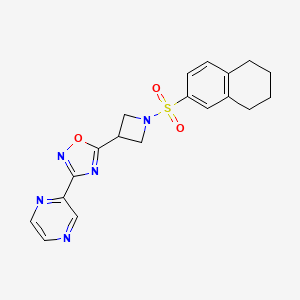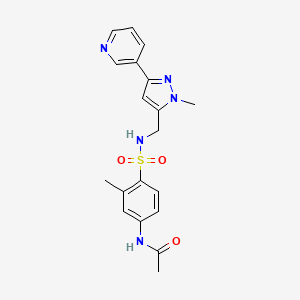
2-(4-Methoxyphenyl)-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-methylquinoline, also known as MMQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy and other diseases.
Scientific Research Applications
Antitumor Agents
- Design and Synthesis for Antitumor Application: Novel derivatives of 2-phenylquinolin-4-ones, including variants of the core structure of "2-(4-Methoxyphenyl)-3-methylquinoline," have been synthesized and evaluated for their antitumor properties. Some analogues demonstrated significant inhibitory activity against tumor cell lines, with potential as promising clinical candidates for cancer treatment (Chou et al., 2010).
Antibacterial Activity
- Synthesis and Antibacterial Evaluation: A study synthesized compounds including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and evaluated their antibacterial activity. These compounds showed significant activity against various bacterial strains, indicating their potential as antibacterial agents (Osarumwense, 2022).
Tubulin Polymerization Inhibition
- Inhibition of Tubulin Polymerization: Methoxy-substituted 3-formyl-2-phenylindoles, closely related to "2-(4-Methoxyphenyl)-3-methylquinoline," have been studied for their impact on tubulin polymerization, a key process in cell division. This study found that certain derivatives inhibited tubulin polymerization, a mechanism often targeted in cancer therapies (Gastpar et al., 1998).
Molecular Docking and Toxicity Studies
- Molecular Docking and Toxicity: Derivatives of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol have been synthesized and evaluated for their inhibitory effects on various proteins. This research explored their potential applications in treating cancer, inflammatory conditions, and microbial infections (Nair et al., 2014).
Apoptosis Inducers
- Potent Apoptosis Inducer for Anticancer Application: N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound with a structure akin to "2-(4-Methoxyphenyl)-3-methylquinoline," has been identified as a potent inducer of apoptosis with high efficacy in cancer models. This compound also exhibited excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Eco-friendly Synthesis
- Eco-friendly Synthesis of Derivatives: A study developed an eco-friendly synthesis method for derivatives of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one, demonstrating the potential for environmentally sustainable approaches in chemical synthesis (Yadav et al., 2020).
Mechanism of Action
Target of Action
Related compounds such as 4-methoxyamphetamine have been shown to interact with alpha receptors and serotonin transporters .
Mode of Action
For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
Related compounds have been shown to impact oxidative stress and inflammatory markers .
Pharmacokinetics
Related compounds have been shown to exhibit predictable pharmacokinetic properties, with absorption and distribution influenced by various factors .
Result of Action
Related compounds have been shown to have neuroprotective effects under ischemic-like conditions, improving mitochondrial homeostasis and bioenergy, and inhibiting the mitochondrial apoptosis pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-3-methylquinoline. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can potentially affect the compound’s stability and efficacy .
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-11-14-5-3-4-6-16(14)18-17(12)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPMLBCPNPDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)



![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)
![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)




![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)
